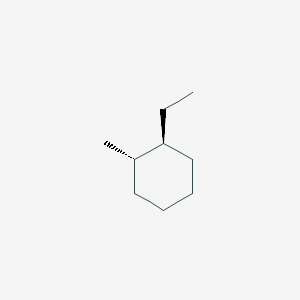

trans-1-Ethyl-2-methylcyclohexane

Description

Contextual Significance of Substituted Cyclohexanes in Organic Chemistry Research

Substituted cyclohexanes are pivotal in organic chemistry for several reasons. They serve as ideal models for exploring the spatial arrangement of atoms within a molecule and the energetic consequences of these arrangements. studysmarter.co.uk The cyclohexane (B81311) ring is not a flat hexagon; it predominantly exists in a puckered, strain-free "chair" conformation. openstax.org In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). lumenlearning.com

The relative stability of these positions is a cornerstone of conformational analysis. Substituents in the equatorial position are generally more stable due to reduced steric hindrance compared to the axial position, where they experience unfavorable 1,3-diaxial interactions with other axial atoms. libretexts.org This preference for the equatorial position has significant implications for a molecule's reactivity and behavior. Many biologically important molecules, including steroids and some pharmaceuticals, contain cyclohexane rings, making the study of their conformations essential for drug design and understanding biological processes. openstax.orgfastercapital.com

Historical Perspective on Conformational Analysis of Disubstituted Cyclohexanes

The concept of non-planar cyclohexane conformations dates back to 1890 when Hermann Sachse proposed the chair and boat forms. ic.ac.uk However, his ideas were not widely accepted at the time. It was not until the mid-20th century that the significance of conformational analysis was fully recognized, largely through the work of Derek Barton, who shared the Nobel Prize in Chemistry in 1969 for his contributions to the field. ic.ac.uk Barton's work, particularly on steroids, demonstrated that the chemical reactivity of a substituted cyclohexane is directly related to its conformation.

Odd Hassel's electron diffraction studies in the 1940s provided the first experimental evidence for the chair conformation of cyclohexane and the existence of axial and equatorial positions. masterorganicchemistry.com The development of nuclear magnetic resonance (NMR) spectroscopy further revolutionized the field, allowing for the quantitative measurement of the energy differences between conformers and the rates of their interconversion. masterorganicchemistry.com For disubstituted cyclohexanes, the analysis becomes more complex as the relative positions of the two substituents (cis or trans) and their conformational preferences must be considered simultaneously. fiveable.melibretexts.org

Trans-1-Ethyl-2-methylcyclohexane as a Model System for Stereochemical Investigations

This compound is an excellent model system for studying the subtleties of stereochemistry in disubstituted cyclohexanes. libretexts.org In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for a conformation where both the ethyl and methyl groups can occupy equatorial positions, which is generally the most stable arrangement. quora.com

However, a "ring flip" can convert this diequatorial conformer into a diaxial one, where both groups are in the less stable axial positions. The energy difference between these two conformers is determined by the steric strain each group experiences in the axial position. This energy difference is quantified by "A-values," which represent the free energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org

| Substituent | A-value (kcal/mol) |

| Methyl | 1.70 - 1.74 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| tert-Butyl | ~5.0 |

| Hydroxyl (OH) | 0.87 |

| Bromine (Br) | 0.43 |

This table presents the A-values, or conformational energies, for various substituents on a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position due to greater steric hindrance in the axial position. masterorganicchemistry.comwikipedia.org

By comparing the A-values of the ethyl and methyl groups, one can predict the equilibrium distribution of the two chair conformers of this compound. Since the ethyl group is slightly bulkier than the methyl group (as indicated by their respective A-values), the conformation where the larger ethyl group is equatorial is favored. youtube.com In the case of trans-1,2-disubstitution, the most stable conformation has both substituents in equatorial positions. quora.com This makes this compound a clear and instructive example for applying the principles of conformational analysis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4923-78-8 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(1S,2S)-1-ethyl-2-methylcyclohexane |

InChI |

InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |

InChI Key |

XARGIVYWQPXRTC-IUCAKERBSA-N |

Isomeric SMILES |

CC[C@H]1CCCC[C@@H]1C |

Canonical SMILES |

CCC1CCCCC1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 1 Ethyl 2 Methylcyclohexane

Stereoselective Synthesis Approaches to Achieve Trans Diastereoselectivity

The primary route to 1-Ethyl-2-methylcyclohexane (B1583165) is the catalytic hydrogenation of a corresponding cyclohexene (B86901) precursor, typically 1-ethyl-2-methyl-1-cyclohexene. The stereochemical outcome of this reaction—yielding either the cis or trans isomer—is highly dependent on the chosen catalytic system and reaction conditions.

Catalytic Strategies for Ring Functionalization

The choice of catalyst is paramount in directing the hydrogenation towards the desired trans product. While standard heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are commonly used for the reduction of alkenes, they often lead to a mixture of diastereomers. acs.org The stereoselectivity is influenced by the catalyst's interaction with the substrate on its surface.

Research into the hydrogenation of substituted cyclohexenes has shown that different catalysts can favor different isomers. For instance, in the hydrogenation of 4-tert-butyl-methylenecyclohexane, a model system for studying stereoselectivity, catalysts like Wilkinson's catalyst or Adam's catalyst tend to produce the cis isomer as the major product. Conversely, dissolving metal reductions or certain manganese and cobalt catalysts can exhibit high selectivity for the trans isomer. acs.org This suggests that for achieving high trans diastereoselectivity in the synthesis of 1-Ethyl-2-methylcyclohexane, exploring less conventional catalytic systems beyond standard Pd/C or PtO₂ is a promising strategy.

Hydrogen atom transfer (HAT) hydrogenation has emerged as a method to achieve thermodynamic stereocontrol, favoring the formation of the more stable trans isomers. acs.org This approach avoids the typical syn-addition mechanism of classical catalytic hydrogenation.

The following table, adapted from studies on a related substituted cyclohexane (B81311), illustrates how catalyst choice can influence the cis/trans ratio of the product.

Table 1: Influence of Catalyst on the Stereoselectivity of 4-tert-butyl-methylenecyclohexane Hydrogenation acs.org

| Catalyst System | Solvent | trans : cis Ratio |

|---|---|---|

| Mn(dpm)₃ / PhSiH₃ | i-PrOH | 95 : 5 |

| Co(dpm)₂ / PhSiH₃ | i-PrOH | 95 : 5 |

| Diimide | Dioxane | 50 : 50 |

| PtO₂ (Adam's catalyst) | EtOAc | 15 : 85 |

Data adapted from studies on 4-tert-butyl-methylenecyclohexane, a model for stereoselective hydrogenation.

Mechanistic Pathways of Stereocontrol in Synthesis

The stereochemical outcome of catalytic hydrogenation is determined by the mechanism of hydrogen addition to the double bond of the precursor, 1-ethyl-2-methylcyclohexene. In classical heterogeneous catalysis, the reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond from the catalyst surface. The alkene adsorbs onto the catalyst surface, and the less sterically hindered face is typically favored for hydrogen delivery.

However, the final trans-to-cis ratio is not solely dictated by the initial hydrogenation step. The reaction can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the product that forms faster is the major product. This is often the cis isomer, resulting from syn-addition to the less hindered face of the alkene.

Thermodynamic Control: At higher temperatures, an equilibrium can be established between the cis and trans products. The more stable isomer will be the major product. In the case of 1,2-disubstituted cyclohexanes, the trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation, is generally more stable. This minimizes steric strain, particularly 1,3-diaxial interactions. nih.gov

Therefore, to favor the trans isomer, reaction conditions that allow for thermodynamic equilibration are often sought.

Isomerization and Epimerization in the Context of Synthesis

Isomerization and epimerization are key processes in achieving a high yield of the desired trans-1-Ethyl-2-methylcyclohexane. Epimerization refers to the change in configuration at one of several stereocenters in a molecule. In this context, it is the conversion of the initially formed cis isomer to the more stable trans isomer.

This equilibration can be facilitated by the hydrogenation catalyst itself under certain conditions, or by the addition of acids or bases. For instance, heating the cis isomer in the presence of an acid or a base can promote epimerization to the thermodynamically favored trans isomer. Studies on related methylcyclohexanecarboxylic acids have shown that epimerization can occur under acidic conditions, such as refluxing with dry hydrogen chloride. acs.org

Recent research has also demonstrated selective epimerization of cyclic diols from trans to cis isomers using photocatalysis and boronic acid mediated transient thermodynamic control, highlighting the ongoing development of sophisticated methods for stereochemical editing. princeton.edu While this is the reverse of what is desired for 1-Ethyl-2-methylcyclohexane, it underscores the principle of manipulating equilibria to favor a specific isomer.

Optimization of Reaction Conditions for Enhanced Trans Isomer Yield

To maximize the yield of this compound, careful optimization of reaction parameters is crucial. These parameters include temperature, pressure, solvent, and reaction time.

Temperature: Higher temperatures generally favor the thermodynamically more stable trans product by providing the necessary energy to overcome the activation barrier for the reverse reaction (dehydrogenation) and subsequent re-hydrogenation, allowing the system to reach equilibrium. nih.gov However, excessively high temperatures can lead to side reactions.

Pressure: The effect of hydrogen pressure can be complex. While higher pressure can increase the rate of hydrogenation, its effect on selectivity is not always straightforward and can depend on the catalyst and other conditions.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvent polarity can affect the adsorption of the substrate onto the catalyst surface and the solubility of hydrogen. researchgate.net

Reaction Time: Sufficient reaction time is necessary to allow for the equilibration between the cis and trans isomers, leading to a higher proportion of the more stable trans product.

The following table illustrates the optimization of reaction conditions for the diastereoselective transfer hydrogenation of a substituted cyclohexanone, demonstrating the principles of enhancing trans isomer yield.

Table 2: Optimization of Diastereoselective Transfer Hydrogenation of 4-t-butylcyclohexanone researchgate.net

| Catalyst | Hydrogen Donor | Donor/Acceptor Ratio | Temperature (°C) | Reaction Time (min) | Yield (%) | Diastereoselectivity (trans:cis) |

|---|---|---|---|---|---|---|

| MgO | 2-propanol | 6 | 82 | 180 | 97 | 97:3 |

| ZrO₂·nH₂O | 2-propanol | 6 | 82 | 180 | 95 | 97:3 |

| ZrO₂·nH₂O | 2-butanol | 6 | 99 | 180 | 94 | 91:9 |

Data adapted from studies on 4-t-butylcyclohexanone, a model for diastereoselective hydrogenation.

Comprehensive Conformational Analysis and Dynamics of Trans 1 Ethyl 2 Methylcyclohexane

Theoretical and Experimental Determination of Chair Conformer Stability

It is a well-established principle in conformational analysis that substituents on a cyclohexane (B81311) ring preferentially occupy the equatorial position to minimize steric strain. study.compearson.com Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric clashes with the other two axial atoms on the same side of the ring. pearson.com In the case of trans-1-Ethyl-2-methylcyclohexane, the diequatorial conformer is overwhelmingly more stable than the diaxial conformer. quora.comstudy.com In the diequatorial conformation, both the larger ethyl group and the methyl group avoid these unfavorable steric interactions, leading to a lower energy state.

The relative steric bulk of substituents is a critical factor in determining conformational preferences. Generally, the order of decreasing steric bulk is tert-butyl > isopropyl > ethyl > methyl. This trend dictates that the conformer with the larger group in the equatorial position will be more stable. For this compound, placing both groups in the equatorial position is the most effective way to alleviate steric hindrance.

The steric strain associated with an axial substituent can be quantified using "A-values," which represent the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A higher A-value indicates a greater preference for the equatorial position.

The A-value for a methyl group is approximately 1.7 to 1.8 kcal/mol. This energy penalty arises from two gauche-butane-like interactions between the axial methyl group and the C3 and C5 carbons of the cyclohexane ring. The A-value for an ethyl group is slightly higher, around 1.8 to 2.0 kcal/mol. The similarity in A-values between methyl and ethyl groups is attributed to the ability of the ethyl group to rotate around the C-C bond, orienting the terminal methyl group away from the ring and minimizing steric clash.

In the diaxial conformer of this compound, the total steric strain due to 1,3-diaxial interactions would be the sum of the A-values for the ethyl and methyl groups. This results in a significant destabilization of this conformer compared to the diequatorial conformer, where these interactions are absent.

| Substituent | A-value (kcal/mol) |

| Methyl | 1.7 - 1.8 |

| Ethyl | 1.8 - 2.0 |

This table presents the generally accepted A-values for methyl and ethyl substituents on a cyclohexane ring, which are used to estimate the steric strain in the axial position.

Chair-Chair Interconversion Dynamics and Free Energy Barriers

The two chair conformations of a cyclohexane derivative are in a constant state of interconversion through a process known as ring flipping. This dynamic process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations.

The energy barrier for the chair-chair interconversion of cyclohexane itself is approximately 10-11 kcal/mol (about 45 kJ/mol). The presence of substituents on the ring does not significantly alter this barrier. For this compound, the interconversion between the highly stable diequatorial conformer and the highly unstable diaxial conformer proceeds through this characteristic energy profile.

Computational chemistry provides a valuable tool for mapping the potential energy surface of a molecule and understanding its conformational landscape. nih.gov Methods such as molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.govconsensus.app For this compound, computational models would be expected to confirm the significant energy preference for the diequatorial conformer over the diaxial conformer. nih.gov Furthermore, these models can provide detailed insights into the geometries of the transition states and intermediates involved in the ring-flipping process, complementing experimental findings. Such studies on similar disubstituted cyclohexanes have shown good agreement with experimental data. researchgate.net

Influence of Solvent Environment on Conformational Equilibria

The conformational equilibrium of a molecule can be influenced by the surrounding solvent environment. The polarity of the solvent can differentially stabilize the conformers based on their dipole moments. For nonpolar molecules like this compound, the influence of the solvent on the conformational equilibrium is generally expected to be minimal. The small differences in the dipole moments of the diequatorial and diaxial conformers are unlikely to lead to significant solvent-induced shifts in the equilibrium position.

However, in cases where conformers have significantly different dipole moments, a more polar solvent will preferentially solvate and stabilize the more polar conformer, thereby shifting the equilibrium towards that conformer. While specific studies on the solvent effects on the conformational equilibrium of this compound are not prominent in the literature, the general principle suggests that for this relatively nonpolar compound, the conformational preference for the diequatorial form is predominantly governed by intramolecular steric factors rather than solvent interactions.

Non-Chair Conformations and Their Contribution to Equilibrium in this compound

While the chair conformation overwhelmingly dominates the conformational landscape of this compound, a comprehensive analysis necessitates the consideration of higher-energy, non-chair forms. These alternative conformations, primarily the boat and twist-boat (or skew-boat) forms, represent transient states in the dynamic process of ring inversion. Although their contribution to the conformational equilibrium at standard conditions is minimal, understanding their structure and relative energies is crucial for a complete picture of the molecule's dynamics.

The primary non-chair conformations arise from the puckering of the cyclohexane ring in ways that differ from the staggered arrangement of the chair form. The two most notable of these are the boat and the twist-boat conformations.

The boat conformation is a high-energy state characterized by significant steric and torsional strain. In this arrangement, two opposite carbon atoms are puckered in the same direction, resembling the shape of a boat. This geometry leads to two major destabilizing interactions:

Flagpole Interactions: Steric hindrance occurs between the inward-pointing hydrogen atoms (or substituents) on the "bow" and "stern" of the boat (C1 and C4 positions). This proximity results in van der Waals repulsion, significantly increasing the potential energy of the conformation.

Torsional Strain: Along the sides of the boat, the C-C bonds are eclipsed, leading to torsional strain similar to that observed in the eclipsed conformation of butane (B89635).

Due to these destabilizing factors, the boat conformation is not a true energy minimum but rather a transition state between twist-boat forms. For unsubstituted cyclohexane, the boat conformation is approximately 30 kJ/mol (or about 7.17 kcal/mol) less stable than the chair conformation. libretexts.org

A more stable non-chair conformation is the twist-boat or skew-boat form. This conformation is achieved by a slight twisting of the boat structure, which alleviates some of the inherent strain. libretexts.org This twisting motion moves the flagpole hydrogens further apart, reducing their steric interaction, and also lessens the torsional strain by moving the adjacent hydrogens away from a perfectly eclipsed arrangement. The twist-boat conformation represents a local energy minimum, although it is still significantly higher in energy than the chair conformation. For the parent cyclohexane molecule, the twist-boat conformation is estimated to be about 23 kJ/mol (or 5.5 kcal/mol) less stable than the chair form. libretexts.orgmasterorganicchemistry.com

The significantly higher energy of the boat and twist-boat conformations means that their population at equilibrium is extremely low. Given the energy difference of approximately 23 kJ/mol for the more stable twist-boat form in unsubstituted cyclohexane, the percentage of this compound molecules in any non-chair conformation at room temperature would be negligible, likely much less than 0.1%. The equilibrium overwhelmingly favors the diequatorial chair conformation.

The primary significance of these non-chair conformations in the context of this compound is their role as intermediates in the process of ring flipping from one chair conformation to another. Any such transformation must proceed through these higher-energy states.

Table of Relative Conformational Energies (for unsubstituted cyclohexane as a reference)

| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |

| Chair | 0 | 0 |

| Twist-Boat | ~23 | ~5.5 |

| Boat | ~30 | ~7.17 |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of organic molecules. Through the analysis of chemical shifts, coupling constants, and spatial correlations, the relative orientation of substituents on the cyclohexane (B81311) ring can be definitively assigned.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of trans-1-ethyl-2-methylcyclohexane provide detailed information about the electronic environment of each nucleus. In the more stable diequatorial conformation, the axial and equatorial protons on the cyclohexane ring have distinct chemical shifts. Axial protons are typically found at a higher field (lower ppm) compared to their equatorial counterparts due to the anisotropic effect of the C-C single bonds.

The coupling constants (J-values) between adjacent protons are particularly diagnostic of their relative orientation. rubingroup.org The vicinal coupling constant (³J) between two axial protons (³Jaa) is typically large (7–12 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is much smaller (2–5 Hz). rubingroup.orgresearchgate.net In the diequatorial conformer of this compound, the protons on the carbons bearing the ethyl and methyl groups (C1 and C2) would exhibit these characteristic coupling patterns, confirming the trans-diequatorial arrangement.

Similarly, the ¹³C NMR chemical shifts are sensitive to the steric environment. libretexts.org Carbons bearing axial substituents are generally shielded (shifted to a lower ppm) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect. organicchemistrydata.org The chemical shifts for the ethyl and methyl carbons, as well as the cyclohexane ring carbons, would be consistent with a diequatorial conformation.

Table 1: Predicted ¹H and ¹³C NMR Data for the Diequatorial Conformer of this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key ¹H-¹H Coupling Constants (Hz) |

| CH-CH₃ | ~0.8-1.0 (d) | ~15-20 | ³J(H-C2, H-C1) = ~10-12 (ax-ax) |

| CH₂-CH₃ | ~0.8-1.0 (t) | ~10-15 | ³J(H-C1, H-C2) = ~10-12 (ax-ax) |

| CH-CH₂ | ~1.1-1.4 (m) | ~30-35 | |

| CH-CH₃ | ~1.1-1.4 (m) | ~35-40 | |

| Cyclohexane Ring CH₂ | ~1.0-1.8 (m) | ~25-45 |

Note: The data in this table are approximate and based on general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, NOESY) for Spatial Relationships

Two-dimensional (2D) NMR techniques provide further confirmation of the stereochemical assignment by revealing correlations between nuclei. slideshare.netslideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. libretexts.orgyoutube.com For this compound, cross-peaks would be observed between the methine proton at C1 and the adjacent methylene (B1212753) protons of the ethyl group and the ring, as well as between the methine proton at C2 and the adjacent methyl protons and ring protons. This confirms the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are in close proximity, typically within 5 Å. youtube.comacs.org In the diequatorial conformer of this compound, NOE cross-peaks would be expected between the axial protons on the same side of the ring. Importantly, NOEs would also be observed between the ethyl and methyl substituents and the axial protons on the same face of the ring, further solidifying the stereochemical and conformational assignment.

Vibrational Spectroscopy (IR and Raman) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn influenced by its conformation. researchgate.netacs.orgnih.gov While both techniques probe molecular vibrations, they are governed by different selection rules. IR spectroscopy detects changes in the dipole moment, while Raman spectroscopy detects changes in polarizability.

For this compound, the vibrational spectra of the two chair conformers would be distinct. researchgate.net The C-H stretching and bending frequencies, as well as skeletal vibrations of the cyclohexane ring, would differ between the diequatorial and diaxial conformers. purdue.edu By comparing the experimental spectra with theoretically calculated spectra for each conformer, the predominant conformation in the sample can be identified. acs.org The diequatorial conformer, being the more stable and thus more populated state, would dominate the observed IR and Raman spectra. doubtnut.com

Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov While mass spectrometry alone cannot typically distinguish between stereoisomers like the cis and trans isomers of 1-ethyl-2-methylcyclohexane (B1583165), it can differentiate between structural isomers. accesson.krlcms.czresearchgate.net

The electron ionization (EI) mass spectrum of this compound (molecular weight 126.24 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z 126. nih.govnist.gov The fragmentation pattern would be characterized by the loss of small alkyl groups. youtube.com Common fragmentation pathways for substituted cyclohexanes involve the loss of the substituents. For this compound, significant fragments would be expected at m/z 111 (loss of a methyl group, [M-15]⁺) and m/z 97 (loss of an ethyl group, [M-29]⁺). brainly.comchegg.com The relative abundance of these fragment ions can provide clues about the structure of the molecule.

Reactivity and Reaction Mechanisms Involving Trans 1 Ethyl 2 Methylcyclohexane

Stereospecificity and Stereoselectivity in Reactions at the Cyclohexane (B81311) Ring

Reactions occurring at the cyclohexane ring of trans-1-ethyl-2-methylcyclohexane are profoundly influenced by the principles of stereospecificity and stereoselectivity, which are intricately linked to the conformational isomerism of the molecule. A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. In contrast, a stereoselective reaction is one in which a single reactant can produce two or more stereoisomeric products, but one is formed in preference to the others. chemistrysteps.com

In the context of substituted cyclohexanes, these concepts are best illustrated by elimination and substitution reactions. For instance, the E2 elimination reaction is highly stereospecific, requiring a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.orglibretexts.org This geometric constraint means that only certain conformations of a substituted cyclohexane can undergo the reaction.

For a derivative of this compound, such as trans-1-chloro-2-methylcyclohexane, the molecule can exist in two chair conformations. In one, both the chloro and methyl groups are in equatorial positions, which is the more stable conformation. For an E2 reaction to occur, the leaving group (chloride) must be in an axial position. This necessitates a ring-flip to a less stable conformation where both substituents are axial. libretexts.orglibretexts.org This less stable conformer then dictates the available anti-periplanar β-hydrogens, leading to a specific, often non-Zaitsev, product. libretexts.orglibretexts.org

Similarly, S\sub>N2 reactions are stereospecific, proceeding with an inversion of configuration at the reaction center. libretexts.orgmasterorganicchemistry.com The nucleophile attacks from the side opposite to the leaving group (backside attack). In a cyclohexane system, this often means the leaving group must be in an axial position to be accessible to the incoming nucleophile, although reactions from an equatorial position are also possible, albeit often slower.

S\sub>N1 reactions, on the other hand, are typically stereoselective but not stereospecific. masterorganicchemistry.comlibretexts.org They proceed through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a mixture of retention and inversion products, often resulting in racemization. libretexts.org The formation of one stereoisomer may be favored over the other, leading to a stereoselective outcome.

Substitution and Elimination Reaction Pathways

Substitution and elimination reactions are competing pathways for halo-substituted this compound. The outcome of the reaction is dependent on the nature of the substrate, the strength and concentration of the base/nucleophile, the solvent, and the temperature.

Regioselectivity and Stereochemical Outcomes

Elimination Reactions: The regioselectivity of E2 elimination reactions in substituted cyclohexanes is dictated by the requirement for a trans-diaxial arrangement of the leaving group and a β-hydrogen. libretexts.orglibretexts.org This conformational requirement can override Zaitsev's rule, which predicts the formation of the most substituted alkene.

For a hypothetical trans-1-chloro-2-methylcyclohexane, the more stable conformation has both the chloro and methyl groups in equatorial positions. To undergo an E2 reaction, the molecule must flip to a less stable conformation where both groups are axial. libretexts.orglibretexts.org In this diaxial conformation, there is only one available β-hydrogen that is anti-periplanar to the chlorine atom. This leads to the formation of 3-methylcyclohexene (B1581247) as the major product, which is the non-Zaitsev product. libretexts.orglibretexts.org In contrast, the cis-isomer readily places the chlorine in an axial position while the methyl group is equatorial, allowing for the formation of the more stable Zaitsev product, 1-methylcyclohexene. libretexts.orglibretexts.org

Substitution Reactions: In S\sub>N2 reactions, the nucleophile attacks the carbon bearing the leaving group from the back, resulting in an inversion of stereochemistry. libretexts.orgyoutube.com For a trans-1-halo-2-methylcyclohexane, if the leaving group is, for example, in an axial position, the incoming nucleophile will also attack from an axial direction, leading to a product with the new substituent in an axial position (which will then likely equilibrate to the more stable equatorial position if possible).

S\sub>N1 reactions proceed through a carbocation intermediate. libretexts.orgopenstax.org The stability of this carbocation is a key factor. For a tertiary halide like 1-chloro-1-methylcyclohexane, an S\sub>N1 pathway is favored in the presence of a weak nucleophile/base. libretexts.org The reaction of (S)-3-chloro-3-methyloctane with acetic acid, for example, leads to a racemic product, indicating an S\sub>N1 mechanism. openstax.org For a secondary halide derived from this compound, the S\sub>N1 reaction would lead to a mixture of stereoisomers due to the planar nature of the intermediate carbocation. libretexts.org

E1 vs. E2 Mechanisms and Conformational Control

The competition between E1 and E2 elimination pathways is heavily influenced by the reaction conditions.

E2 Mechanism: This pathway is favored by strong, non-polarizable bases, high base concentration, and aprotic solvents. The reaction is a single, concerted step, and its rate is dependent on the concentration of both the substrate and the base. The stereochemical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen gives conformational control over the reaction. chemistrysteps.comlibretexts.orglibretexts.org As discussed, for a derivative of this compound, the need to adopt a higher-energy diaxial conformation can slow the E2 reaction rate compared to its cis counterpart. libretexts.orglibretexts.org

E1 Mechanism: This pathway is favored by weak bases, polar protic solvents, and substrates that can form stable carbocations (tertiary > secondary). The reaction is a two-step process, with the rate-limiting step being the formation of the carbocation. The E1 reaction does not have the strict stereochemical requirements of the E2 reaction and generally follows Zaitsev's rule to produce the most stable alkene.

The choice between an E1 and E2 pathway can be controlled by the choice of base. A strong, bulky base will favor E2 elimination, while a weak base (often the solvent, in a solvolysis reaction) will favor an E1 pathway, often in competition with S\sub>N1 substitution.

Functional Group Transformations on Alkyl Side Chains

The ethyl and methyl side chains of this compound can undergo functionalization, most notably through free-radical halogenation.

Free-Radical Halogenation: This reaction proceeds via a radical chain mechanism, typically initiated by UV light or heat. studyorgo.comyoutube.com The regioselectivity of the reaction is dependent on the stability of the radical intermediate formed (tertiary > secondary > primary). youtube.comchemistrysteps.com

For this compound, there are several types of C-H bonds:

Primary C-H bonds on the methyl group and the terminal carbon of the ethyl group.

Secondary C-H bonds on the methylene (B1212753) group of the ethyl side chain and on the cyclohexane ring.

Tertiary C-H bonds at the points of substitution on the cyclohexane ring.

Bromination is highly selective and will preferentially occur at the most substituted carbon that can form the most stable radical. studyorgo.comchemistrysteps.com Therefore, bromination of this compound would be expected to favor substitution at the tertiary carbons of the cyclohexane ring. Chlorination is less selective and would likely result in a mixture of products with halogenation occurring at primary, secondary, and tertiary positions. studyorgo.comyoutube.com

The resulting alkyl halides can then undergo further substitution or elimination reactions to introduce a variety of functional groups onto the side chains.

Oxidation: While the oxidation of alkyl side chains is a common reaction for aromatic compounds (benzylic oxidation), the oxidation of the alkyl side chains on a saturated cyclohexane ring with strong oxidizing agents like potassium permanganate (B83412) or chromic acid is more aggressive and can lead to the cleavage of C-C bonds and the formation of carboxylic acids or ketones. libretexts.orgyoutube.com The reaction mechanism is complex and can involve the formation of radical intermediates.

Pyrolysis and Combustion Chemistry Mechanisms

Pyrolysis: The pyrolysis of alkylcyclohexanes, such as this compound, involves thermal decomposition in the absence of oxygen. The process is a complex radical chain reaction. researchgate.netosti.gov The initial step is typically the fission of a C-C bond, which has a lower bond dissociation energy than a C-H bond. rsc.org For this compound, this could involve the breaking of the bond between the ethyl group and the ring, the methyl group and the ring, or a C-C bond within the ring itself.

Studies on methylcyclohexane (B89554) pyrolysis show that the mechanism includes C-C bond scission, H-atom abstraction, and secondary reactions of the resulting radicals. researchgate.net The pyrolysis of cyclohexane has been shown to initiate with C-C bond fission to form a 1,6-hexyl diradical, which can then isomerize or decompose. rsc.org A similar ring-opening mechanism would be expected for this compound, followed by a cascade of radical reactions leading to a mixture of smaller alkanes, alkenes, and dienes.

Combustion: The combustion of this compound is a high-temperature oxidation process that produces carbon dioxide and water. The mechanism is exceedingly complex, involving a vast number of elementary reactions and intermediate species. acs.orgllnl.gov

Kinetic models for the combustion of related compounds like methylcyclohexane and cyclohexane have been developed and provide insight into the probable pathways for this compound. acs.orgllnl.gov These models typically include:

High-temperature fuel cracking: At elevated temperatures, the initial fuel molecule breaks down into smaller, more reactive fragments. acs.org

Low-temperature oxidation: At lower temperatures, the mechanism involves the formation of peroxy radicals, which can lead to chain-branching reactions that are responsible for autoignition. acs.orgllnl.gov The combustion of cyclohexanes can involve the formation of cyclic ethers as intermediates. nsf.gov

Formation of aromatic compounds: Cyclohexene (B86901) is a key intermediate in the combustion of cycloalkanes and can lead to the formation of benzene (B151609) and other polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot. nih.gov

2 C\sub>9H\sub>18 + 27 O\sub>2 → 18 CO\sub>2 + 18 H\sub>2O acs.org

Data tables for the properties and reactions discussed are provided below.

Interactive Data Tables

Table 1: Predicted Major Products of Elimination Reactions

| Starting Material (Hypothetical) | Reagent/Conditions | Major Product | Governing Principle |

|---|---|---|---|

| trans-1-Chloro-2-methylcyclohexane | Strong Base (E2) | 3-Methylcyclohexene | Stereoelectronic (Anti-periplanar) libretexts.orglibretexts.org |

Table 2: Comparison of Substitution and Elimination Mechanisms

| Mechanism | Rate Law | Substrate Preference | Stereochemistry | Base/Nucleophile Requirement |

|---|---|---|---|---|

| S\sub>N1 | Rate = k[Substrate] | 3° > 2° | Racemization | Weak |

| S\sub>N2 | Rate = k[Substrate][Nucleophile] | Methyl > 1° > 2° | Inversion | Strong |

| E1 | Rate = k[Substrate] | 3° > 2° | Zaitsev's Rule | Weak |

| E2 | Rate = k[Substrate][Base] | 3° > 2° > 1° | Anti-periplanar | Strong |

Table 3: Regioselectivity of Free-Radical Halogenation

| Reaction | Reagent | Selectivity | Major Product Site (on side chain) |

|---|---|---|---|

| Chlorination | Cl\sub>2, hv | Low | Mixture of primary, secondary, tertiary |

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and energetics of trans-1-ethyl-2-methylcyclohexane. sapub.org These first-principles approaches solve approximations to the Schrödinger equation, providing detailed information about electron distribution and energy without prior experimental data. libretexts.org

The most stable conformation of this compound is a chair form. brainly.com Due to the trans configuration, the two substituents (ethyl and methyl) can be either in diaxial (a,a) or diequatorial (e,e) positions. Energy minimization calculations using QM methods consistently show that the diequatorial conformer is significantly lower in energy. libretexts.orglibretexts.org This is because placing the bulky ethyl and methyl groups in the more spacious equatorial positions minimizes destabilizing steric interactions, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org

The energy difference between the two chair conformers can be estimated and calculated. The less stable (a,a) conformer is destabilized by four 1,3-diaxial interactions (two for the methyl group and two for the slightly larger ethyl group). In contrast, the (e,e) conformer is primarily destabilized by a single gauche interaction between the adjacent equatorial ethyl and methyl groups. libretexts.orglibretexts.org

The process of interconversion between the two chair forms, known as ring flipping, proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. masterorganicchemistry.com Transition state calculations can determine the energy barrier for this process. For substituted cyclohexanes, this barrier is typically in the range of 10-11 kcal/mol. masterorganicchemistry.com

Table 1: Calculated Relative Energies of this compound Chair Conformers

| Conformer | Substituent Positions | Key Steric Interactions | Calculated Relative Energy (kcal/mol) |

| A | 1-ethyl (equatorial), 2-methyl (equatorial) | Gauche (Et-Me) | 0 (most stable) |

| B | 1-ethyl (axial), 2-methyl (axial) | 1,3-diaxial (Et-H), 1,3-diaxial (Me-H) | ~5.3 |

Note: The relative energy values are estimated based on typical A-values for 1,3-diaxial interactions (Methyl: ~1.7 kcal/mol, Ethyl: ~1.75 kcal/mol) and gauche interactions (Et-Me: ~0.9 kcal/mol). Precise values would be obtained from specific DFT or ab initio calculations.

Quantum mechanical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. For this compound, key predictable parameters include NMR chemical shifts. ornl.govnih.gov

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the isotropic shielding constants for each nucleus (¹H and ¹³C). ornl.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would be expected to differ for the axial and equatorial conformers, reflecting the different electronic environments of the nuclei in each position. For instance, axial protons are typically more shielded (lower chemical shift) than their equatorial counterparts. Machine learning techniques can be combined with DFT results to further refine the accuracy of these predictions. ornl.gov

Molecular Dynamics (MD) Simulations of Conformational Transitions and Solvation

Molecular dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the dynamic behavior of molecules. jinr.ru For this compound, MD simulations are particularly useful for studying conformational transitions and the influence of a solvent. nih.gov

By simulating the molecule at various temperatures, MD can capture the dynamic process of chair-chair interconversion, allowing for the observation of transitions through the twist-boat intermediates. nih.gov These simulations can also be used to calculate the free energy profile of the ring flip, corroborating the results from static QM calculations. Accelerated MD techniques can be employed to enhance the sampling of rare events like conformational changes, providing robust statistical data on the relative populations of different conformers. nih.gov

When a solvent, such as water, is introduced into the simulation, MD can be used to study solvation effects. The simulation would show how solvent molecules arrange around the nonpolar alkylcyclohexane and how this solvation shell might influence the conformational equilibrium between the (e,e) and (a,a) states. For nonpolar solutes in water, the hydrophobic effect would be a key aspect of the solvation process.

Force Field Development and Validation for Alkylcyclohexanes

The accuracy of MD simulations is critically dependent on the quality of the underlying force field—a set of parameters and equations that describe the potential energy of the system. researchgate.net For molecules like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GROMOS are commonly used. researchgate.netethz.chnih.gov

Developing and validating a force field for alkylcyclohexanes involves a systematic process. nist.gov

Parameterization: This involves determining parameters for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded (van der Waals and electrostatic) interactions. Torsional parameters are especially crucial for correctly reproducing the energy barriers between conformers. These are often fitted to match high-level QM calculations on smaller, representative molecules (e.g., butane (B89635), methylcyclohexane (B89554), ethylcyclohexane). researchgate.netnih.gov

Validation: Once parameterized, the force field is tested for its ability to reproduce known experimental or high-level computational data. researchgate.netnih.govnih.gov For alkylcyclohexanes, this would involve simulating bulk properties like liquid density and heat of vaporization and comparing them to experimental values. nih.gov The ability of the force field to correctly predict the energy difference and conformational populations of various substituted cyclohexanes is a key validation metric. ethz.ch

Table 2: Key Components of a Force Field for Alkylcyclohexanes

| Interaction Term | Description | Source of Parameters |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | QM calculations, Spectroscopic data |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | QM calculations, Spectroscopic data |

| Torsional (Dihedral) | Energy associated with rotation around a bond, describing conformer stability. | QM potential energy surface scans |

| Van der Waals | Describes short-range attractive and repulsive forces (Lennard-Jones potential). | Experimental bulk liquid properties |

| Electrostatic | Describes interactions between atomic partial charges. | QM electrostatic potential fitting |

Analysis of Non-Covalent Interactions and Steric Effects

The conformational preferences of this compound are dictated by a balance of subtle non-covalent interactions and steric effects. libretexts.orgyoutube.com Computational methods allow for the precise quantification of these effects.

The primary destabilizing factor in the diaxial conformer is the 1,3-diaxial interaction . libretexts.orglibretexts.org This is a form of steric strain (van der Waals repulsion) between the axial substituent and the two axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). masterorganicchemistry.com In the (a,a) conformer of this compound, both the ethyl and methyl groups experience these unfavorable interactions.

In the more stable diequatorial conformer, the 1,3-diaxial interactions are absent. However, a different steric interaction arises: a gauche interaction between the adjacent ethyl and methyl groups. libretexts.orghardmantrust.org.uk This interaction is analogous to the gauche conformation of butane and introduces a smaller energy penalty than the 1,3-diaxial interactions it avoids. masterorganicchemistry.com Computational analysis can decompose the total energy of each conformer into these constituent parts, providing a clear, quantitative picture of why the diequatorial arrangement is strongly preferred. libretexts.orglibretexts.org

Advanced Analytical Chemistry Methodologies for Trans 1 Ethyl 2 Methylcyclohexane

High-Resolution Gas Chromatography (GC) for Isomer Separation and Purity Assessment

High-resolution gas chromatography (GC) is an indispensable tool for the separation of closely related isomers of substituted cyclohexanes. The efficiency of capillary columns, characterized by a large number of theoretical plates, allows for the separation of compounds with very similar boiling points and polarities, such as the cis and trans isomers of 1-ethyl-2-methylcyclohexane (B1583165). The choice of stationary phase is critical in achieving the desired separation. Nonpolar stationary phases, such as those based on polydimethylsiloxane, primarily separate compounds based on their boiling points. However, for isomers with very close boiling points, more selective stationary phases are required.

The retention of different isomers on a GC column is influenced by their stereochemistry, which affects their interaction with the stationary phase. For instance, the elution order of cis and trans isomers of dialkylcyclohexanes can vary depending on the substitution pattern and the nature of the stationary phase. In the case of 1,2-disubstituted cyclohexanes, the trans isomer is often more stable than the cis isomer. This stability can influence the volatility and, consequently, the retention time.

The purity of a trans-1-Ethyl-2-methylcyclohexane sample can be assessed by the presence of other peaks in the chromatogram. The relative area of the main peak corresponding to the trans isomer versus the areas of any impurity peaks provides a quantitative measure of purity. For accurate quantification, response factors for each compound should ideally be determined.

To aid in the identification of peaks, retention indices are often calculated. The retention index system provides a standardized measure of a compound's retention, which is less dependent on operational variables than the absolute retention time.

Table 1: GC Retention Data for Related Cyclohexane (B81311) Derivatives

| Compound | Stationary Phase | Retention Index (I) |

| cis-1,2-Dimethylcyclohexane | Chirasil-Dex | Varies with temperature |

| trans-1,2-Dimethylcyclohexane | Chirasil-Dex | Varies with temperature |

| cis-1,3-Dimethylcyclohexane | Chirasil-Dex | Varies with temperature |

| trans-1,3-Dimethylcyclohexane | Chirasil-Dex | Varies with temperature |

This compound is a chiral molecule, existing as a pair of enantiomers, (1R,2R)-1-ethyl-2-methylcyclohexane and (1S,2S)-1-ethyl-2-methylcyclohexane. The separation of these enantiomers requires the use of a chiral stationary phase (CSP) in gas chromatography. These phases are composed of a chiral selector dissolved or bonded to a polysiloxane backbone.

Modified cyclodextrins are among the most effective and widely used chiral selectors for the GC separation of a broad range of chiral compounds, including hydrocarbons. Research has demonstrated the successful enantioseparation of this compound. Specifically, a study on the enantioseparation of unfunctionalized chiral hydrocarbons utilized a permethylated β-cyclodextrin (permethylated β-CD) stationary phase. brainly.com The chiral recognition mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. The differing stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. The degree of separation is influenced by factors such as the type and substitution pattern of the cyclodextrin, the column temperature, and the carrier gas flow rate. youtube.comgcms.cz

Table 2: Chiral Stationary Phases for Enantiomeric Resolution

| Chiral Selector | Analyte Class | Example of Separated Compound |

| Permethylated β-cyclodextrin | Chiral hydrocarbons | This compound brainly.com |

| Chirasil-Val | Amino acid derivatives | Various amino acids |

| Trifluoroacetylated γ-cyclodextrin | Alcohols, ketones, esters | Various polar chiral compounds |

Hyphenated Techniques (e.g., GC-MS) for Identification and Quantification in Complex Mixtures

In the analysis of complex mixtures, such as petroleum fractions or environmental samples, the separation power of high-resolution GC is coupled with a detection method that provides structural information, most commonly mass spectrometry (MS). The resulting hyphenated technique, GC-MS, is a powerful tool for the unambiguous identification and quantification of individual components.

As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum of a compound is a unique fingerprint that can be used for its identification by comparison with spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). youtube.com

The mass spectrum of this compound (molecular weight 126.24 g/mol ) exhibits a molecular ion peak at m/z 126. The fragmentation pattern is characteristic of alkyl-substituted cyclohexanes. Key fragments arise from the loss of the ethyl group (M-29, resulting in a fragment at m/z 97) and the methyl group (M-15, resulting in a fragment at m/z 111). brainly.com The base peak, which is the most intense peak in the spectrum, provides a key identifier for the compound.

For quantitative analysis using GC-MS, the instrument is often operated in selected ion monitoring (SIM) mode. In this mode, only a few characteristic ions for the target analyte are monitored, which significantly increases the sensitivity and selectivity of the analysis, especially in complex matrices.

Table 3: Major Mass Spectral Fragments for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 41 | 65 | C₃H₅⁺ |

| 55 | 80 | C₄H₇⁺ |

| 69 | 70 | C₅H₉⁺ |

| 83 | 60 | C₆H₁₁⁺ |

| 97 | 100 | [M-C₂H₅]⁺ |

| 126 | 25 | M⁺ (Molecular Ion) |

Data is estimated from the NIST Mass Spectrum of this compound. youtube.com

Quantitative Spectroscopic Methods for Mixture Analysis

While GC-based methods are predominant for the analysis of volatile hydrocarbons, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy can also provide valuable quantitative information, particularly for the analysis of simpler mixtures without the need for chromatographic separation.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the concentration and purity of compounds. In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. researchgate.netyoutube.com By integrating the signals corresponding to specific protons of this compound and comparing them to the integral of a known internal standard, the absolute quantity of the compound in a sample can be determined. For a mixture of isomers, such as cis- and this compound, the relative ratio of the isomers can be determined by comparing the integrals of signals that are unique to each isomer. The accuracy of qNMR is highly dependent on experimental parameters such as the relaxation delay and the signal-to-noise ratio. researchgate.net

Quantitative Infrared (IR) Spectroscopy can also be used for the analysis of hydrocarbon mixtures. According to the Beer-Lambert law, the absorbance of a specific vibrational band is proportional to the concentration of the compound. By selecting a characteristic absorption band for this compound that does not overlap with the bands of other components in the mixture, a calibration curve can be constructed to determine its concentration. The FTIR spectrum of this compound shows characteristic C-H stretching vibrations for the CH₂, and CH₃ groups in the 2850-2960 cm⁻¹ region, and C-H bending vibrations in the 1375-1465 cm⁻¹ region. chemguide.co.uk The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule's structure and can be used for identification and quantification.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955 | Asymmetric C-H stretch | CH₃ |

| ~2925 | Asymmetric C-H stretch | CH₂ |

| ~2870 | Symmetric C-H stretch | CH₃ |

| ~2850 | Symmetric C-H stretch | CH₂ |

| ~1465 | C-H scissoring | CH₂ |

| ~1378 | C-H bending | CH₃ |

Data is based on the FTIR spectrum available from PubChem. chemguide.co.uk

Isomerism and Stereochemical Relationships

Diastereomeric Relationship with cis-1-Ethyl-2-methylcyclohexane (B13812897)

Trans-1-Ethyl-2-methylcyclohexane and cis-1-Ethyl-2-methylcyclohexane are diastereomers. quora.com This means they are stereoisomers that are not mirror images of one another. quora.com Both compounds share the same molecular formula (C9H18) and the same connectivity of atoms, but they differ in the spatial orientation of the ethyl and methyl groups on the cyclohexane (B81311) ring. nist.govnist.govnist.gov In the trans isomer, the ethyl and methyl groups are positioned on opposite faces of the ring, while in the cis isomer, they are on the same face. vaia.com This distinction in their three-dimensional structure leads to significant differences in their physical and chemical properties, most notably their conformational stabilities.

The stability of substituted cyclohexanes is intrinsically linked to the conformational preferences of their substituents within the flexible chair conformation of the ring. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, substituents are more stable in the equatorial position to minimize steric strain, particularly the unfavorable 1,3-diaxial interactions. pearson.comlibretexts.org

For this compound, the most stable conformation is the one where both the larger ethyl group and the smaller methyl group occupy equatorial positions. quora.combrainly.com This diequatorial arrangement minimizes steric hindrance. quora.com While the ring can flip to a diaxial conformation, this form is significantly less stable due to substantial 1,3-diaxial interactions. scribd.com

In contrast, cis-1-ethyl-2-methylcyclohexane must have one substituent in an axial position and the other in an equatorial position. scribd.comyoutube.com Through a ring flip, these positions are interconverted. The more stable conformation of the cis isomer is the one where the bulkier ethyl group occupies the equatorial position to minimize steric strain, leaving the smaller methyl group in the axial position. vaia.comyoutube.com

The trans isomer, with both substituents in the more favorable equatorial positions, is inherently more stable than the cis isomer, where one group is forced into an axial position. libretexts.orgquora.com The energy difference arises from the steric strain caused by 1,3-diaxial interactions involving the axial group in the cis isomer. libretexts.org The larger the substituent, the greater the steric strain it creates in an axial position. libretexts.org

Table 1: Conformational Stability of 1-Ethyl-2-methylcyclohexane (B1583165) Isomers

| Isomer | Most Stable Conformation | Substituent Positions | Relative Stability |

| This compound | Chair | Ethyl (equatorial), Methyl (equatorial) | More Stable |

| cis-1-Ethyl-2-methylcyclohexane | Chair | Ethyl (equatorial), Methyl (axial) | Less Stable |

Enantiomeric Considerations and Chiral Resolution

Chirality, or "handedness," is a key feature of many organic molecules. A molecule is chiral if it is non-superimposable on its mirror image.

This compound is a chiral molecule and exists as a pair of enantiomers: (1R,2R)-1-ethyl-2-methylcyclohexane and (1S,2S)-1-ethyl-2-methylcyclohexane. These two molecules are non-superimposable mirror images of each other. stackexchange.com The chair conformations of these enantiomers are also chiral.

Similarly, cis-1-ethyl-2-methylcyclohexane is also chiral and exists as a pair of enantiomers: (1R,2S)-1-ethyl-2-methylcyclohexane and (1S,2R)-1-ethyl-2-methylcyclohexane. These are also non-superimposable mirror images.

Since both the cis and trans isomers of 1-ethyl-2-methylcyclohexane are chiral, a mixture of their enantiomers (a racemic mixture) can be separated into the individual, pure enantiomers through a process called chiral resolution. wikipedia.org Common methods for chiral resolution include:

Formation of Diastereomeric Salts: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique utilizes a stationary phase that is itself chiral. The enantiomers in the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the chromatography column at different rates, thus allowing for their separation. tcichemicals.com

The successful resolution of the enantiomers of this compound would depend on finding a suitable chiral resolving agent or a chiral chromatography column that can effectively differentiate between the (1R,2R) and (1S,2S) enantiomers.

Environmental Behavior and Geochemical Significance Academic Perspective

Occurrence and Distribution in Natural Hydrocarbon Mixtures

trans-1-Ethyl-2-methylcyclohexane is a C9 cycloalkane that has been identified as a component of various natural hydrocarbon mixtures, including crude oil and natural gas condensates. Its presence and relative abundance can offer insights into the organic matter source, depositional environment, and thermal history of the associated petroleum system. While specific quantitative data for this individual isomer across a wide range of hydrocarbon reservoirs is not extensively documented in publicly available literature, its occurrence is generally expected within the light naphtha fraction of crude oils.

The distribution of ethylmethylcyclohexane isomers, along with other C9 cycloalkanes, is influenced by the original biological precursors in the source rock and the subsequent diagenetic and catagenetic processes. The initial composition of organic matter, rich in lipids from algae, bacteria, and higher plants, provides the molecular framework for the formation of cyclic hydrocarbons. Through complex chemical transformations under increasing temperature and pressure during burial, these precursors are altered into the diverse array of compounds found in petroleum.

The relative proportions of cis- and trans- isomers of dialkylcyclohexanes, including ethylmethylcyclohexanes, can potentially serve as indicators of thermal maturity. As petroleum matures, the isomer ratios tend to shift towards a thermodynamically more stable equilibrium. However, the specific equilibrium ratios for this compound and its corresponding cis- isomer at different temperatures are not well-established in geochemical literature, making its direct application as a precise maturity parameter challenging without further calibration studies.

Table 1: General Occurrence of C9 Cycloalkanes in Hydrocarbon Mixtures

| Hydrocarbon Source | Typical Carbon Range | Presence of C9 Cycloalkanes | Notes |

| Light Crude Oil | C5-C20+ | Present in the naphtha fraction | Concentration varies depending on source rock and maturity. |

| Natural Gas Condensate | C2-C30+ | Present | Generally found in higher concentrations than in crude oil. |

| Sedimentary Rock Extracts | Variable | Present | Used in oil-source rock correlation studies. |

Academic Studies on Biotransformation and Environmental Fate Pathways

The environmental fate of this compound is primarily governed by microbial degradation processes. As a class of compounds, alkylcyclohexanes are susceptible to biodegradation under both aerobic and anaerobic conditions, although the specific pathways and rates can vary significantly depending on the microbial consortia present and the environmental conditions.

Academic research on the biodegradation of substituted cycloalkanes has provided insights into the potential fate of this compound. Studies on similar compounds, such as dodecylcyclohexane (B156805) and heptadecylcyclohexane, have shown that microorganisms can metabolize these molecules. One study demonstrated that certain microorganisms could utilize long-chain n-alkylcyclohexanes as a sole carbon and energy source, while the same organisms did not utilize methylcyclohexane (B89554) or ethylcyclohexane (B155913) for growth. nih.gov This suggests that the length of the alkyl substituent plays a crucial role in the initiation of biodegradation.

Under aerobic conditions, the initial step in the degradation of alkylcyclohexanes often involves the oxidation of the alkyl side chain. This process, known as ω-oxidation followed by β-oxidation, progressively shortens the alkyl chain. Another potential aerobic pathway involves the direct oxidation of the cycloalkane ring, leading to the formation of cyclic alcohols and ketones, which are then further metabolized.

Anaerobic biodegradation of alkylcyclohexanes is also a recognized environmental process, particularly in anoxic subsurface environments like contaminated aquifers and deep-sea sediments. The specific anaerobic pathways for this compound have not been explicitly detailed in scientific literature. However, research on other cycloalkanes suggests that activation of the molecule, often through addition to fumarate, is a key initial step.

The environmental persistence of this compound will be influenced by factors such as its water solubility, vapor pressure, and partitioning behavior between air, water, and soil. As part of the C9-C12 aliphatic hydrocarbon group, it is expected to have low water solubility and a tendency to sorb to organic matter in soil and sediment.

Table 2: Summary of Potential Biodegradation Pathways for Alkylcyclohexanes

| Condition | Primary Degradation Mechanism | Key Enzymes/Reactions | Notes |

| Aerobic | Side-chain oxidation (ω- and β-oxidation) | Monooxygenases, Dehydrogenases | More favorable for longer alkyl chains. |

| Aerobic | Ring oxidation | Cyclohexane (B81311) monooxygenase | Leads to the formation of cyclic alcohols and ketones. |

| Anaerobic | Fumarate addition | Not fully elucidated for this specific compound | A common activation mechanism for alkanes and cycloalkanes. |

Role as a Model Compound in Geochemical Processes Research

While not as extensively studied as other biomarkers like hopanes and steranes, this compound and its isomers have the potential to serve as model compounds in geochemical research, particularly in studies related to thermal maturity and diagenetic pathways of light hydrocarbons.

The stereochemistry of substituted cyclohexanes is sensitive to thermal stress. As organic matter in sedimentary basins is subjected to increasing temperatures during burial, the relative concentrations of different isomers can change, moving towards a state of thermodynamic equilibrium. By studying the isomer ratios of ethylmethylcyclohexanes in a series of rock samples with known thermal histories (e.g., from different depths in a well), geochemists can potentially develop new thermal maturity parameters. These parameters would be particularly useful for assessing the maturity of condensates and light oils, where traditional high-molecular-weight biomarkers may be present in low concentrations.

Furthermore, laboratory-based pyrolysis experiments using pure this compound or its isomers could provide valuable data on their thermal stability and isomerization kinetics. Such experiments allow for the precise control of temperature and pressure, enabling the calibration of geochemical models that can then be applied to natural systems. Understanding the degradation and isomerization products of these model compounds under controlled conditions can help to interpret the complex mixtures of hydrocarbons found in petroleum reservoirs.

The use of specific C9 cycloalkanes as geochemical tracers is an area of ongoing research. Their relatively simple structures, compared to more complex biomarkers, can make the interpretation of their distribution patterns more straightforward in certain geological scenarios. However, the widespread application of this compound as a standalone geochemical model compound awaits more detailed and systematic studies of its behavior under various geological conditions.

Role in Advanced Organic Chemistry Research and Pedagogical Applications

Pedagogical Tool for Teaching Conformational Analysis and Stereochemistry

trans-1-Ethyl-2-methylcyclohexane is an exemplary pedagogical tool for instructing students in the nuanced principles of conformational analysis and stereochemistry. youtube.compurdue.edufrontiersin.orgresearchgate.net Its structure is ideal for demonstrating the practical application of core concepts taught in introductory and advanced organic chemistry courses. chegg.comchegg.comchegg.comchegg.com

The primary utility of this compound in teaching stems from the conformational analysis of its chair forms. lumenlearning.comlibretexts.org As a trans-1,2-disubstituted cyclohexane (B81311), it can exist in two distinct chair conformations that interconvert via a "ring flip". youtube.comlibretexts.orglibretexts.orglibretexts.org One conformer places both the ethyl and methyl substituents in equatorial positions (diequatorial), while the ring-flipped form places both groups in axial positions (diaxial). youtube.comlibretexts.orglibretexts.orgpressbooks.pub

This dichotomy provides a clear and tangible example for several key learning objectives:

Axial vs. Equatorial Positions: Students can visualize and draw the two different types of substituent positions on a cyclohexane chair. lumenlearning.comkhanacademy.org

1,3-Diaxial Interactions: The diaxial conformer is significantly less stable due to severe steric strain, known as 1,3-diaxial interactions. libretexts.orgyoutube.compressbooks.pub The axial methyl group clashes with the two axial hydrogens on the same face of the ring (at carbons 3 and 5), and the axial ethyl group experiences similar steric repulsion. pressbooks.pubyoutube.com The diequatorial conformer avoids these destabilizing interactions, making it the overwhelmingly favored conformation at equilibrium. libretexts.orglibretexts.orgvaia.com

Gauche Interactions: While the diequatorial conformer is more stable, it is not entirely strain-free. It experiences a gauche interaction between the adjacent equatorial methyl and ethyl groups, a concept that adds another layer of analytical depth. libretexts.orgpressbooks.pubyoutube.comhardmantrust.org.uk The diaxial conformer also contains this gauche relationship, but its energetic contribution is minor compared to the large 1,3-diaxial strains. libretexts.orgyoutube.com

A-Values: The concept of conformational strain can be quantified using A-values, which represent the free energy difference between having a substituent in the axial versus the equatorial position. masterorganicchemistry.comwikipedia.org By using the A-values for a methyl group and an ethyl group, students can calculate the approximate energy difference between the two chair conformers, reinforcing the link between structure and thermodynamic stability. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The ethyl group is considered slightly bulkier than the methyl group, giving it a marginally higher A-value. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This subtle difference allows for discussions on the relative steric demands of similar alkyl groups. libretexts.orgyoutube.com

Table 1: Conformational A-Values for Methyl and Ethyl Substituents

| Substituent | A-Value (kcal/mol) | Notes |

|---|---|---|

| Methyl (-CH₃) | ~1.70 - 1.74 | Represents the energetic cost of two gauche-butane interactions with the ring carbons. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com |

Model Compound for Investigating Fundamental Reaction Mechanisms

Substituted cyclohexanes, with their well-defined and conformationally rigid structures, are excellent model compounds for investigating the relationship between stereochemistry and reactivity. This compound, with its distinct conformers of different energies, serves as a useful substrate for studying fundamental reaction mechanisms where the orientation of reacting groups is critical.

One of the most prominent examples is in the study of bimolecular elimination (E2) reactions. The E2 mechanism requires a specific spatial arrangement of the proton to be removed and the leaving group; they must be anti-periplanar (180° apart). In a cyclohexane system, this geometric requirement is met almost exclusively when both the proton and the leaving group occupy axial positions.

Because the diequatorial conformer of a trans-1,2-disubstituted cyclohexane derivative is heavily favored, the concentration of the reactive diaxial conformer at equilibrium is very low. Consequently, E2 reactions on such substrates are often significantly slower than on their cis isomers, where one group is always axial in any given chair conformation. By studying the reaction kinetics of a system like this compound (or a derivative with a leaving group), researchers can probe the energetic barriers to reaction and the influence of conformational locking on reaction rates.

Furthermore, closely related compounds like ethylcyclohexane (B155913) are used as model fuels in combustion research. researchgate.net These studies investigate complex reaction networks, including pyrolysis and oxidation, at high temperatures. researchgate.net The decomposition pathways and kinetics of such cycloalkanes provide crucial data for developing detailed kinetic models for real-world fuels. researchgate.netacs.org

Contribution to Structure-Reactivity and Structure-Property Relationship Studies in Alicyclic Systems

This compound is a valuable compound for illustrating the direct link between molecular structure and a molecule's physical and chemical properties—the essence of structure-property and structure-reactivity relationships.

The conformational equilibrium of this molecule is a direct outcome of its structure: the trans relationship between the 1-ethyl and 2-methyl groups. This defined structure leads to a predictable and quantifiable difference in the stability of its conformers. The study of this stability difference is a classic example of a quantitative structure-property relationship (QSPR).

The relationship can be broken down into energetic contributions:

Diaxial Conformer Strain: The total steric strain is approximately the sum of the A-values of the individual substituents, plus the energy of the gauche interaction between them.

Strain ≈ (A-value of Methyl) + (A-value of Ethyl)

Strain ≈ 1.7 kcal/mol + 1.75 kcal/mol = 3.45 kcal/mol (relative to a hypothetical strain-free state) masterorganicchemistry.com

Diequatorial Conformer Strain: The primary source of strain is the gauche interaction between the adjacent ethyl and methyl groups. The energy of a gauche interaction between two methyl groups is approximately 0.9 kcal/mol. youtube.com The interaction between an ethyl and a methyl group is of a similar magnitude.

The significant energy difference, dominated by the 1,3-diaxial interactions in the less stable conformer, dictates the bulk properties of the compound. libretexts.orglibretexts.org This includes its thermodynamic parameters, which can be measured or calculated, and its spectroscopic signatures in techniques like NMR, where the observed chemical shifts and coupling constants are a weighted average of the individual conformers. The NIST Chemistry WebBook, for instance, compiles thermochemical and spectral data for such compounds, which are foundational for these studies. nist.govnist.govnist.gov

Table 2: Energetic Interactions in this compound Conformers

| Interaction Type | Diaxial Conformer | Diequatorial Conformer | Approximate Energy (kcal/mol) |

|---|---|---|---|

| 1,3-Diaxial (Methyl-H) | Present (2 interactions) | Absent | ~1.7 |

| 1,3-Diaxial (Ethyl-H) | Present (2 interactions) | Absent | ~1.75 |

| Gauche (Methyl-Ethyl) | Present | Present | ~0.9 |

| Total Relative Strain | High | Low | - |

Through the detailed analysis of simple molecules like this compound, chemists can develop and test models that predict the behavior of more complex alicyclic systems, which are common frameworks in natural products and pharmaceuticals.

Future Research Directions and Emerging Methodologies

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the understanding and prediction of the physicochemical properties and reactivity of trans-1-Ethyl-2-methylcyclohexane. By leveraging large datasets of related molecules, predictive models can be constructed to estimate a wide range of characteristics without the need for extensive empirical testing.